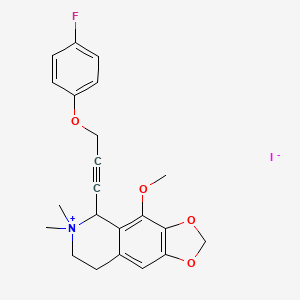

C22H23Fino4

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H23FINO4 |

|---|---|

Molecular Weight |

511.3 g/mol |

IUPAC Name |

5-[3-(4-fluorophenoxy)prop-1-ynyl]-4-methoxy-6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;iodide |

InChI |

InChI=1S/C22H23FNO4.HI/c1-24(2)11-10-15-13-19-21(28-14-27-19)22(25-3)20(15)18(24)5-4-12-26-17-8-6-16(23)7-9-17;/h6-9,13,18H,10-12,14H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

XYDCDXTZZBNELT-UHFFFAOYSA-M |

Canonical SMILES |

C[N+]1(CCC2=CC3=C(C(=C2C1C#CCOC4=CC=C(C=C4)F)OC)OCO3)C.[I-] |

Origin of Product |

United States |

Contextualization of the Compound Within Relevant Chemical Space

The quinoline (B57606) scaffold, a fused bicyclic aromatic system composed of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in medicinal chemistry. nih.govbohrium.com Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties. nih.govbohrium.comnih.gov The specific compound, a quinolinonyl non-diketo acid, belongs to this privileged class of molecules. nih.govbohrium.com

The term "chemical space" refers to the vast array of all possible molecules. Within this space, quinoline derivatives occupy a significant and well-explored territory due to their proven utility in drug discovery. nih.govbohrium.comrsc.org The featured compound is a rationally designed molecule that evolved from an earlier class of compounds known as quinolinonyl diketo acids (DKAs). nih.gov These DKAs were initially investigated as dual inhibitors of two key HIV-1 enzymes: integrase (IN) and ribonuclease H (RNase H). nih.govnih.gov

However, to enhance selectivity and improve drug-like properties, researchers modified the DKA structure, leading to the development of non-diketo acid derivatives. nih.gov This was achieved by replacing the diketo acid moiety with a carboxylic acid at the 3-position and a carbonyl group at the 4-position of the quinolinone ring. nih.gov This structural modification was inspired by the successful anti-HIV drug elvitegravir, which also features a quinolinone core capable of chelating metal ions within the enzyme's active site. nih.gov The resulting non-diketo acid scaffold retains the necessary chemical features for biological activity while offering a more refined profile. nih.gov

Rationale for Investigating Novel Chemical Entities Bearing the C22h23fn2o4 Scaffold

The primary driving force behind the investigation of this quinolinonyl non-diketo acid and its analogues is the urgent need for new anti-HIV agents. nih.govnih.gov The human immunodeficiency virus (HIV) is a global health challenge, and the emergence of drug-resistant strains necessitates the development of therapies that act on novel viral targets. nih.govnih.govmonash.edu

The reverse transcriptase (RT) enzyme of HIV-1 is a crucial target for antiretroviral therapy. RT has two distinct functions: a DNA polymerase activity and a ribonuclease H (RNase H) activity. While numerous drugs target the polymerase function, the RNase H active site remains an unexploited and highly validated target. nih.govnih.gov No RNase H-specific inhibitor has yet been approved for clinical use, making it a promising avenue for new drug discovery. nih.govnih.gov

The quinolinonyl non-diketo acid scaffold was rationally designed to selectively inhibit the RNase H function of HIV-1 RT. nih.govnih.gov Researchers hypothesized that by modifying the quinolinonyl diketo acids, which showed dual activity against integrase and RNase H, they could create compounds with a more targeted action against RNase H. nih.gov This selectivity is desirable as it can lead to a better safety profile and reduce the chances of off-target effects. The design of these molecules leverages the known ability of the quinolinone core to coordinate with the magnesium ions (Mg2+) that are essential for the catalytic activity of the RNase H enzyme. nih.gov

Overview of Research Trajectories for C22h23fn2o4 and Analogues

Retrosynthetic Analysis of the C22H23FINO4 Core Structure

Retrosynthetic analysis is a foundational strategy for deconstructing a complex target molecule into simpler, commercially available, or easily synthesized precursors. The analysis of the C22H23FINO4 scaffold identifies several key disconnections that form the basis of logical forward synthetic routes.

The primary disconnections for the C22H23FINO4 structure are as follows:

Side Chain Chirality (C3-OH and C5-OH): The (3R,5S)-dihydroxyheptenoate side chain is a critical pharmacophore. A primary retrosynthetic step is the disconnection of the C5 hydroxyl group via an asymmetric reduction, leading back to a β,δ-diketoester or, more commonly, a γ-unsaturated-β-ketoester intermediate. This simplifies the chiral challenge to a single, well-understood transformation.

Olefinic Bond (C6-C7): The (E)-alkene bond in the heptenoate chain is a prime candidate for disconnection via an olefination reaction, such as the Wittig or Horner-Wadsworth-Emmons (HWE) reaction. This breaks the molecule into two major fragments: an indole-3-carboxaldehyde (B46971) derivative and a C4 phosphonate (B1237965) or phosphonium (B103445) ylide synthon.

Indole-Side Chain Bond (C3-Cα): While the HWE disconnection is most common, an alternative involves breaking the C-C bond between the indole (B1671886) C3 position and the side chain. This could be envisioned via a Friedel-Crafts acylation or alkylation, connecting the intact indole core with a pre-formed side chain precursor.

Indole Core Construction: The substituted indole ring itself can be disconnected. The most convergent approach is the Fischer indole synthesis, which constructs the heterocyclic core from two key building blocks: a substituted phenylhydrazine (B124118) (e.g., 4-iodophenylhydrazine) and a ketone precursor that contains the N-isopropyl group and the fluorophenyl moiety.

This analysis reveals that a convergent strategy, building the indole and the side chain fragments separately before their final coupling, is the most efficient and modular approach for synthesizing C22H23FINO4 and its analogues.

Development of Novel Synthetic Routes to C22H23FINO4

Based on the retrosynthetic blueprint, several distinct synthetic routes have been developed, ranging from traditional multi-step total syntheses to modern chemo-enzymatic and green chemistry-focused approaches.

A linear or convergent total synthesis provides a robust, albeit lengthy, method for accessing the C22H23FINO4 molecule with high purity. A representative convergent approach involves the independent synthesis of the indole aldehyde and the side-chain phosphonate, followed by their coupling and final elaboration.

A plausible synthetic sequence is detailed below:

Step 1: Synthesis of the Indole Aldehyde: The N-isopropyl-5-iodo-2-phenylindole core is first synthesized via a Fischer indole synthesis from 4-iodophenylhydrazine (B78305) and 1-phenylpropan-2-one, followed by N-alkylation with 2-iodopropane. Subsequent formylation at the C3 position, typically using a Vilsmeier-Haack reaction (POCl3, DMF), yields the key aldehyde intermediate.

Step 2: Synthesis of the Side-Chain Ketoester: The side-chain fragment is assembled, often starting from ethyl acetoacetate. This fragment is elaborated to form the β-ketoester required for the final steps.

Step 3: Horner-Wadsworth-Emmons Coupling: The indole aldehyde is coupled with a phosphonate ester, such as diethyl (3-(tert-butoxycarbonyl)-2-oxopropyl)phosphonate, under basic conditions (e.g., NaH in THF) to stereoselectively form the (E)-alkene and the full carbon skeleton of the target molecule as a β-ketoester.

Step 4: Asymmetric Reduction: The pivotal stereochemical step involves the reduction of the C5-ketone. This is often achieved using a chemical reductant paired with a chiral catalyst, such as the Corey-Bakshi-Shibata (CBS) reduction using a borane (B79455) source and an oxazaborolidine catalyst, to install the (5S)-hydroxyl group with high enantiomeric excess.

Step 5: Final Deprotection/Hydrolysis: Removal of any protecting groups (e.g., the tert-butyl ester) and hydrolysis of the ethyl ester to the final carboxylic acid yields the target compound C22H23FINO4.

The table below summarizes key transformations in a representative total synthesis.

| Step | Transformation | Key Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Fischer Indole Synthesis | 4-Iodophenylhydrazine, 1-Phenylpropan-2-one, Acid catalyst (e.g., H₂SO₄) | Construction of the iodinated indole core. |

| 2 | Vilsmeier-Haack Formylation | POCl₃, DMF; then H₂O | Installation of the C3-aldehyde for coupling. |

| 3 | Horner-Wadsworth-Emmons Olefination | Phosphonate ester, NaH, THF | Formation of the (E)-alkene and carbon skeleton. |

| 4 | Asymmetric Ketone Reduction | (R)-CBS catalyst, BH₃·SMe₂ | Stereoselective installation of the C5-hydroxyl group. |

| 5 | Ester Hydrolysis | NaOH, H₂O/EtOH; then H₃O⁺ | Generation of the final carboxylate functionality. |

Chemo-enzymatic routes offer significant advantages in terms of selectivity and environmental impact, particularly for the critical asymmetric reduction step. Instead of a chemical catalyst, these strategies employ enzymes, most notably ketoreductases (KREDs), to achieve near-perfect stereocontrol.

The core of this strategy is the replacement of the chemical asymmetric reduction step with a biocatalytic one. The β-ketoester intermediate, synthesized chemically as described previously, is subjected to an enzymatic reduction.

Process: The ketoester is dissolved in an aqueous buffer system. A specific ketoreductase enzyme, often overexpressed in a host organism like E. coli, is added. A co-factor, typically Nicotinamide Adenine Dinucleotide Phosphate (NADPH), is required and is continuously regenerated in situ using a sacrificial substrate like isopropanol (B130326) and a corresponding dehydrogenase enzyme.

Advantages: This method routinely achieves enantiomeric excess (e.e.) values greater than 99.5% and diastereomeric ratios exceeding 99:1. The reactions are run under mild conditions (room temperature, neutral pH) in predominantly aqueous media, significantly reducing the environmental footprint compared to methods requiring cryogenic temperatures and anhydrous organic solvents.

The following table compares the key features of chemo-enzymatic and purely chemical approaches for the critical reduction step.

| Feature | Chemical Method (e.g., CBS Reduction) | Chemo-Enzymatic Method (KRED) |

|---|---|---|

| Catalyst | Chiral oxazaborolidine complex | Ketoreductase (KRED) enzyme |

| Stereoselectivity (e.e.) | Typically 90-98% | Often >99.5% |

| Reaction Conditions | Cryogenic temperatures (-78 to -20 °C), anhydrous solvents (THF) | Ambient temperature (25-40 °C), aqueous buffer |

| Reagents | Stoichiometric borane reductants (BH₃·SMe₂) | Catalytic NADPH (regenerated in situ) |

| Environmental Impact | Higher; use of volatile organic solvents and pyrophoric reagents | Lower; primarily aqueous, biodegradable catalyst |

The synthesis of C22H23FINO4 can be significantly improved by applying the principles of green chemistry. The goal is to reduce waste, minimize energy consumption, and use less hazardous materials.

Catalysis over Stoichiometry: The shift from stoichiometric reagents (e.g., in a Vilsmeier-Haack reaction) to catalytic alternatives is paramount. The use of enzymatic catalysis (KREDs) and transition-metal catalysis (e.g., for C-H activation or coupling reactions) dramatically improves atom economy.

Solvent Selection: Traditional organic synthesis relies heavily on chlorinated solvents (DCM, chloroform) and ethereal solvents (THF, diethyl ether). Green approaches prioritize the use of safer alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or ethanol. For enzymatic steps, water is the ideal solvent.

Reduction of Protecting Groups: Each protection/deprotection sequence adds steps, consumes reagents, and generates waste. Synthetic routes that avoid protecting groups are inherently greener. Chemo-enzymatic synthesis, for instance, can selectively reduce one ketone in the presence of other functional groups, obviating the need for protection.

Chemo-Enzymatic Synthesis Strategies

Diversification Strategies for C22H23FINO4 Scaffold Modifications

The modular nature of the synthesis of the C22H23FINO4 scaffold is highly amenable to the creation of analogues for structure-activity relationship (SAR) studies. Diversification can be achieved by systematically varying the initial building blocks.

Parallel synthesis techniques enable the rapid generation of a library of related compounds by running multiple reactions simultaneously in a multi-well plate format. For the C22H23FINO4 scaffold, there are three primary points of diversity that can be exploited.

Indole Core Substitution: By using a variety of substituted phenylhydrazines in the initial Fischer indole synthesis, the electronic and steric properties of the indole ring can be modified. For example, using 4-bromophenylhydrazine or 4-methoxyphenylhydrazine instead of 4-iodophenylhydrazine would yield bromo- or methoxy-analogues, respectively.

Aryl Side Group: The fluorophenyl group is introduced via the ketone used in the Fischer indole synthesis or a similar C-C bond-forming reaction. By substituting this precursor with other aryl- or heteroaryl-containing ketones, a wide range of analogues can be produced.

N-Alkyl Group: The N-isopropyl group can be readily changed by using different alkylating agents (e.g., ethyl iodide, cyclopropyl (B3062369) bromide) during the N-alkylation step of the indole intermediate.

The table below illustrates how a library of analogues can be generated from a common synthetic route.

| Point of Diversity | Building Block Class | Example Precursors | Resulting Structural Modification |

|---|---|---|---|

| Indole Ring (Position 5) | Substituted Phenylhydrazines | 4-Iodophenylhydrazine 4-Bromophenylhydrazine 4-Chlorophenylhydrazine | Generates I, Br, or Cl at position 5 of the indole. |

| Aryl Moiety | Aryl-substituted Ketones | 1-(4-Fluorophenyl)propan-2-one 1-(4-Chlorophenyl)propan-2-one 1-Phenylpropan-2-one | Varies the aryl group attached to the side chain. |

| Indole Nitrogen Substituent | Alkylating Agents | 2-Iodopropane Iodoethane Cyclopropyl Bromide | Installs an Isopropyl, Ethyl, or Cyclopropyl group on the indole nitrogen. |

By combining these variations in a combinatorial fashion, a large and diverse library of C22H23FINO4 analogues can be efficiently synthesized to explore the chemical space around this complex molecular architecture.

Late-Stage Functionalization Techniques

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex molecules, like Vilazodone, at final stages of a synthetic sequence. This approach enables the rapid generation of analogues for structure-activity relationship (SAR) studies without re-synthesizing the molecule from scratch.

For a molecule with the structural complexity of Vilazodone, which features an indole core, a piperazine (B1678402) linker, and a benzofuran (B130515) moiety, LSF offers numerous possibilities. Research has demonstrated the successful late-stage functionalization of Vilazodone itself. In one study, a sulfenylcarbene-mediated C-atom insertion was employed to transform the indole scaffold of Vilazodone into a quinoline (B57606) derivative. chemrxiv.org This metal-free reaction proceeded in good yield and highlights a sophisticated method for skeletal editing, effectively creating a new molecular scaffold from the existing one. chemrxiv.org

The indole nucleus of Vilazodone and its analogues is a prime target for LSF. Techniques such as C-H activation and functionalization are particularly relevant. These methods allow for the direct introduction of new chemical groups onto the indole ring, which is a common scaffold in many pharmaceutically active compounds. While direct LSF examples on Vilazodone are limited in published literature, the methodologies applied to other complex indole-containing molecules are transferable. For instance, various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could be envisioned for modifying positions on the indole or benzofuran rings, provided suitable precursors are available or can be introduced selectively.

A summary of a potential LSF reaction on Vilazodone is presented below:

| Reaction Type | Reagents | Functionalized Moiety | Product Type | Significance |

| Sulfenylcarbene C-atom Insertion | Sulfenylcarbene precursors | Indole ring | Quinoline derivative | Skeletal editing, scaffold hopping chemrxiv.org |

This ability to perform skeletal edits on a complex molecule like Vilazodone opens new avenues for exploring novel bioactive compounds and creating derivatives with potentially altered pharmacological profiles. chemrxiv.org

Purification and Isolation Techniques for C22H23Fino4 Research Batches

The purification and isolation of Vilazodone (C22H23FN2O4) following its synthesis are critical steps to ensure high purity for research and analytical purposes. Given its nature as an organic base, a combination of extraction, crystallization, and chromatographic techniques is typically employed.

A common initial purification step for indole alkaloids and similar compounds involves acid-base extraction. nih.gov After the synthesis is complete, the reaction mixture can be treated with an acidic solution to protonate the basic nitrogen atoms of the piperazine ring, rendering the compound water-soluble. This allows for the separation of non-basic impurities through extraction with an organic solvent. Subsequently, basifying the aqueous layer liberates the Vilazodone free base, which can then be extracted into an immiscible organic solvent. universiteitleiden.nl

Crystallization is a frequently used method for purifying the final compound or its salt form. Patents describing the synthesis of Vilazodone detail processes for preparing crystalline forms of Vilazodone hydrochloride from various solvents and solvent mixtures, such as formic acid and 2-propanol. google.com The choice of solvent is crucial as it can influence the resulting polymorphic form of the crystalline solid. google.com For instance, different solvates of Vilazodone hydrochloride have been prepared using solvents like n-propanol, ethanol, and n-butanol. google.com

For high-purity research batches, chromatographic techniques are indispensable. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method for both analytical and preparative-scale purification of Vilazodone and its related substances. researchgate.net

A typical HPLC purification setup for a Vilazodone-like compound might involve:

| Parameter | Description | Reference |

| Stationary Phase | C18 or Phenyl-bonded silica (B1680970) column | researchgate.net |

| Mobile Phase | A gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) | researchgate.net |

| Detection | UV spectrophotometry, typically at a wavelength around 240 nm | researchgate.net |

| Flow Rate | Typically 1.0 mL/min for analytical scale | researchgate.net |

Counter-current chromatography (CCC) represents another powerful, all-liquid purification technique that avoids the use of solid stationary phases. mdpi.com The pH-zone-refining CCC method is particularly effective for separating alkaloids based on their pKa values and has been successfully applied to complex mixtures of indole alkaloids, suggesting its utility for purifying Vilazodone research batches. nih.gov

The final isolated Vilazodone is typically characterized by a suite of analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), to confirm its structure and assess purity. researchgate.net Purity levels exceeding 99% are often reported in synthetic procedures. researchgate.net

Methodologies for Structural Conformation in Research Studies

Confirming the precise molecular structure of C22H23Fino4 is the primary step in any research endeavor. This is achieved by using spectroscopic techniques that probe the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of C22H23Fino4.

¹H NMR: Proton NMR provides detailed information about the chemical environment of each hydrogen atom. In C22H23Fino4, distinct signals can be observed for the aromatic protons on the fluorophenyl and indole rings, the vinylic proton, and the protons associated with the dihydroxyheptanoic acid side chain. The chemical shifts (δ), multiplicity (singlet, doublet, multiplet), and integration values are all used to piece together the structure.

¹³C NMR: Carbon-13 NMR complements ¹H NMR by identifying all unique carbon environments within the molecule, including quaternary carbons that are not visible in proton spectra. This helps confirm the presence of the carboxylic acid, aromatic, and aliphatic carbons.

The following table summarizes representative ¹H NMR chemical shifts for key protons in C22H23Fino4, as reported in research literature when dissolved in a solvent like DMSO-d₆.

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Structural Assignment |

|---|---|---|---|

| Aromatic | 7.0 - 7.6 | Multiplet (m) | Protons on indole and fluorophenyl rings |

| Vinylic | 6.5 - 6.8 | Doublet of doublets (dd) | Protons on the C=C double bond |

| Carbinol | 3.7 - 4.2 | Multiplet (m) | -CH(OH)- protons on the side chain |

| Alkyl | 1.2 - 2.4 | Multiplet (m) | -CH₂- and -CH(CH₃)₂ protons |

Mass Spectrometry (MS) MS is used to determine the exact molecular weight and to gain structural information through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion of C22H23Fino4 (Molar Mass: 411.47 g/mol ) is readily observed. In positive ion mode, this appears as the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 412.5. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed at m/z 410.5. Further fragmentation (MS/MS) of this parent ion yields characteristic product ions that correspond to specific parts of the molecule, confirming the connectivity of the indole core, the fluorophenyl group, and the acid side chain.

Quantitative Analysis Techniques for C22H23Fino4 in Research Samples

Determining the precise concentration of C22H23Fino4 in research samples, such as pharmaceutical formulations or biological matrices, is critical.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) HPLC-UV is the most widely used technique for the quantification of C22H23Fino4. The method involves:

Separation: A liquid sample is injected into an HPLC system, typically equipped with a reverse-phase C18 column.

Elution: A mobile phase, commonly a mixture of an organic solvent (e.g., Acetonitrile) and an acidic aqueous buffer, is pumped through the column to elute the compound.

Detection: As C22H23Fino4 exits the column, it passes through a UV-Vis detector. Due to its conjugated system of double bonds, the molecule exhibits strong absorbance in the UV region, with a reported maximum absorption (λmax) at approximately 305 nm. The area under the resulting chromatographic peak is directly proportional to the concentration of the compound in the sample.

Method validation is crucial for ensuring reliable quantitative data. The table below presents typical performance characteristics for an HPLC-UV method for C22H23Fino4 analysis.

| Validation Parameter | Typical Research Finding | Description |

|---|---|---|

| Linearity (R²) | > 0.999 | Demonstrates a direct proportional relationship between concentration and detector response over a specific range. |

| Limit of Detection (LOD) | ~5-10 ng/mL | The lowest concentration of the compound that can be reliably detected. |

| Limit of Quantification (LOQ) | ~15-30 ng/mL | The lowest concentration that can be accurately and precisely measured. |

| Accuracy (% Recovery) | 98 - 102% | The closeness of the measured value to the true value. |

| Precision (% RSD) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly. |

Chromatographic Separations for Isomer Resolution and Purity Assessment

C22H23Fino4 possesses two stereogenic centers on its side chain, meaning it can exist as four possible stereoisomers. The therapeutically active form is the (3R, 5S)-enantiomer and its (3S, 5R)-enantiomer, which are sold together as a racemic mixture. Chromatographic methods are essential for separating these isomers and for assessing the purity of the compound from related substances.

Chiral Chromatography To resolve the enantiomers of C22H23Fino4, specialized chiral HPLC is required. This technique uses a Chiral Stationary Phase (CSP) that interacts stereoselectively with the enantiomers. CSPs based on polysaccharides, such as cellulose (B213188) or amylose (B160209) derivatives coated on a silica support, have been shown to be effective. Under specific mobile phase conditions, the two enantiomers exhibit different affinities for the CSP, resulting in different retention times and allowing for their separation and individual quantification.

Purity Assessment Standard reverse-phase HPLC (as described in 3.2) is a powerful tool for purity assessment. It can effectively separate C22H23Fino4 from potential process-related impurities and degradation products. Common impurities might include synthetic precursors, over-oxidation products, or the corresponding lactone form of the molecule, which can form via intramolecular cyclization of the side chain. A high-resolution chromatographic method will show these impurities as distinct peaks separate from the main C22H23Fino4 peak, allowing for their identification and quantification to ensure the sample's purity meets research specifications.

Hyphenated Techniques in C22H23Fino4 Research

Hyphenated techniques, which couple a separation technique with a spectroscopic detection technique, offer unparalleled sensitivity and specificity for C22H23Fino4 analysis, particularly in complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is the gold standard for trace-level quantification and structural confirmation. In this technique, an HPLC system is directly coupled to a tandem mass spectrometer. The process is as follows:

LC Separation: C22H23Fino4 is separated from matrix components.

Ionization: The compound is ionized, typically forming the [M+H]⁺ ion (m/z 412.5).

MS/MS Analysis: The instrument is set to a mode called Multiple Reaction Monitoring (MRM).

The first mass analyzer (Q1) isolates only the parent ion (m/z 412.5).

This ion is fragmented in a collision cell (q2).

The second mass analyzer (Q3) monitors for a specific, characteristic fragment ion.

This precursor-to-product ion transition is unique to the target molecule, providing exceptional selectivity and eliminating interference from other co-eluting compounds. This makes LC-MS/MS the definitive method for pharmacokinetic studies and metabolite identification.

The table below details a common MRM transition used in research for the highly selective detection of C22H23Fino4.

| Technique | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Application |

|---|---|---|---|

| LC-MS/MS (MRM Mode) | m/z 412.5 | m/z 244.1 | Highly selective quantification in complex matrices (e.g., plasma, tissue) and metabolite studies. |

Table of Compound Names

| Chemical Formula / Name |

| C22H23Fino4 |

| Fluvastatin |

| Acetonitrile |

Computational and Theoretical Investigations of C22h23fino4

Quantum Chemical Calculations on Atorvastatin Electronic Structure

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been extensively applied to study the electronic properties of Atorvastatin. fayoum.edu.egarxiv.org These calculations help in understanding the molecule's reactivity, stability, and spectroscopic characteristics.

Key findings from these studies include:

Molecular Geometry: The geometry of Atorvastatin and its isomers has been optimized using methods like B3LYP/6-31+G*. researchgate.net These studies reveal that the aromatic rings in Atorvastatin are twisted out of the plane of the central pyrrole (B145914) ring, which is a significant conformational feature. researchgate.netunibo.it

Electronic Reactivity Descriptors: Calculations of global reactivity descriptors and thermodynamic parameters have been used to investigate the antioxidant properties of Atorvastatin and its metabolites. researchgate.netarxiv.org These studies help in understanding the molecule's ability to scavenge free radicals. arxiv.org

Spectroscopic Properties: Quantum chemical calculations have been used to predict NMR chemical shifts for Atorvastatin and its derivatives, showing good correlation with experimental data, especially when solvent effects are considered. fayoum.edu.eg

HOMO-LUMO Analysis: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic transition properties of a molecule. For Atorvastatin, the HOMO and LUMO are primarily located on the central five-membered heterocycle. arxiv.orgasianpubs.org The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule.

| Parameter | Value (kcal/mol) | Description |

|---|---|---|

| Bond Dissociation Enthalpy (BDE) | 91.4 | Enthalpy change upon breaking the O-H bond. |

| Proton Affinity (PA) | 23.8 | Negative of the enthalpy change for the gas-phase protonation. |

Molecular Dynamics Simulations of Atorvastatin Interactions

Molecular dynamics (MD) simulations provide a dynamic view of how Atorvastatin interacts with its biological targets, primarily HMG-CoA reductase, and other proteins. ijrpr.comresearchgate.net These simulations track the movements of atoms over time, offering insights into the stability of binding and the nature of intermolecular forces.

Key findings from MD simulations include:

Binding Stability: MD simulations have confirmed that Atorvastatin forms stable complexes with HMG-CoA reductase. ijrpr.comresearchgate.net The root mean square deviation (RMSD) of the complex typically reaches equilibrium, indicating a stable binding pose. asianpubs.org

Interaction Forces: The binding of Atorvastatin to its target is driven by a combination of forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. asianpubs.orgijrpr.com The dihydroxyheptanoic acid moiety of Atorvastatin is crucial for mimicking the natural substrate and binding to the active site. ijrpr.com

Interaction with other proteins: Besides HMG-CoA reductase, MD simulations have been used to study the interaction of Atorvastatin with other proteins like human serum albumin (HSA) and cytochrome P450 3A4 (CYP3A4). asianpubs.orgjrespharm.com These studies are important for understanding the pharmacokinetics of the drug. For instance, Atorvastatin binds to the subdomain IIA (site I) of HSA. jrespharm.com

Conformational Analysis and Energy Landscapes of Atorvastatin

The biological activity of a flexible molecule like Atorvastatin is highly dependent on its conformation. Conformational analysis aims to identify the stable conformations of the molecule and the energy barriers between them.

Key findings from conformational analysis include:

Energy Landscapes: Theoretical studies have been performed to map the potential energy surface of Atorvastatin and its analogues. unibo.it These studies help in understanding the rotational barriers and the relative energies of different conformations. unibo.it For example, DFT calculations have been used to analyze the rotational barriers and predict the activation energy for rotation in model systems of Atorvastatin. unibo.it

Solid-State Conformation: The conformation of Atorvastatin in the solid state can be different from its conformation in solution. cambridge.org Crystal structure analysis has shown that intermolecular interactions, such as hydrogen bonds, play a significant role in determining the solid-state conformation. cambridge.orgplos.org

| Enantiomer | Phenyl Ring Dihedral (°) | C6H4-F Ring Dihedral (°) |

|---|---|---|

| SR | 48-49 | 57-61 |

| RR | 48-49 | 57-61 |

| RS | 48-49 | 57-61 |

| SS | 48-49 | 57-61 |

Structure-Activity Relationship (SAR) Studies based on Computational Models

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a compound with its biological activity. researchgate.net These studies are vital for optimizing lead compounds and designing new drugs with improved efficacy.

Key findings from SAR and QSAR studies of Atorvastatin include:

Pharmacophore Modeling: These studies have identified the key structural features of Atorvastatin responsible for its inhibitory activity against HMG-CoA reductase. ijrpr.com These features include the dihydroxyheptanoic acid chain, the aromatic rings, and the fluorinated substituent. ijrpr.com

3D-QSAR: Three-dimensional QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on a series of Atorvastatin analogues. researchgate.netnih.gov These studies have generated models that can predict the inhibitory activity of new analogues and have highlighted the importance of steric, electrostatic, and hydrophobic fields for activity. researchgate.netnih.gov

Prodrug Design: SAR studies have been conducted on various esters, thioesters, and amides of Atorvastatin to develop prodrugs with controlled metabolic activation. tandfonline.comresearchgate.net These studies investigate how modifications to the chemical structure affect hydrolysis by different enzymes. tandfonline.comresearchgate.net

Prediction of Potential Binding Sites and Ligand Effector Profiles

Computational docking and other modeling techniques are used to predict how Atorvastatin binds to its target protein and to identify key interacting residues. ijrpr.comresearchgate.net

Key findings include:

Binding to HMG-CoA Reductase: Docking studies have consistently shown that Atorvastatin binds to the active site of HMG-CoA reductase. ijrpr.comresearchgate.net Key residues involved in the binding include Lys735, Arg590, Asp690, and Asn686. ijrpr.comresearchgate.netnih.gov The binding is characterized by a high affinity, with Ki values in the low nanomolar range. ijrpr.com

Binding to Other Proteins: Docking simulations have also been used to investigate the binding of Atorvastatin to other proteins, such as C-reactive protein (CRP) and cell death-inducing DNA fragmentation factor-like effector A (CIDEA). nih.govarchivesofmedicalscience.com These studies provide insights into the pleiotropic effects of Atorvastatin. For instance, Atorvastatin shows a strong binding interaction with CRP. archivesofmedicalscience.com

Ligand Effector Profiles: Computational methods can predict how Atorvastatin might influence the expression of various genes. oup.com By analyzing gene expression data from cells treated with Atorvastatin, researchers can infer regulatory networks and identify transcription factors that are affected by the drug. oup.com

| Statin | Binding Energy (kcal/mol) |

|---|---|

| Atorvastatin | -8.51 |

| Rosuvastatin | -8.04 |

| Fluvastatin | -7.39 |

| Pitavastatin | -6.5 |

| Lovastatin | -6.23 |

| Pravastatin | -6.04 |

| Simvastatin | -5.29 |

Table of Compound Names

| Chemical Formula | Common Name/Class |

| C22H23FN2O4 | Atorvastatin |

| C33H35FN2O5 | Atorvastatin Calcium |

| C22H24FN2O4 | Atorvastatin Metabolite |

| C22H23FN2O5 | Atorvastatin Lactone |

| C16H21NO2 | Indomethacin |

| C15H10O5 | Emodin |

| C6H8O6 | Ascorbic Acid |

| C23H27FN2O5 | Rosuvastatin |

| C24H26FNNaO6S | Fluvastatin |

| C25H24FNNaO4 | Pitavastatin |

| C24H36O5 | Lovastatin |

| C25H38O5 | Simvastatin |

| C23H35NaO7 | Pravastatin |

| C12H15N5O8P2 | Phosphocholine |

| C33H34FIN2O5 | Iodinated Atorvastatin |

| C22H23FN2O4 | 9H-fluoren-9-ylmethyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate smolecule.com |

| C14H15NO5 | Diethyl 2-(((4-hydroxyphenyl)amino)methylene)malonate unica.it |

| C19H18N2O3 | Quinolinonyl DKA isoster windows.net |

Molecular and Cellular Mechanism of Action Studies for C22h23fino4

Identification of Putative Molecular Targets for Finerenone (C22H23FN2O4)

The primary molecular target of Finerenone is the mineralocorticoid receptor (MR), a member of the nuclear receptor family that functions as a ligand-activated transcription factor. patsnap.com Overactivation of the MR by agonists like aldosterone (B195564) is implicated in the pathophysiology of various cardiovascular and renal diseases by promoting inflammation, fibrosis, and tissue damage. frontiersin.orgnih.gov

Target Deconvolution Strategies

The development of Finerenone involved extensive preclinical research to confirm its primary target and ensure high selectivity, a process central to target deconvolution. While specific proprietary deconvolution strategies for Finerenone are not publicly detailed, the process for such a compound typically involves:

Affinity-Based Profiling: This includes screening the compound against a broad panel of receptors, enzymes, and ion channels to identify potential off-target interactions. Studies have confirmed that Finerenone has little to no significant affinity for other steroid hormone receptors like androgen, progesterone, estrogen, and glucocorticoid receptors, which is a common issue with older steroidal MRAs. drugbank.comnephropathol.com

Cellular Thermal Shift Assay (CETSA): This method can be used to verify target engagement in a cellular environment by measuring changes in the thermal stability of a target protein upon ligand binding.

Genomic and Proteomic Approaches: Techniques such as single-cell transcriptomics can be employed to analyze changes in gene expression in specific cell types following treatment, confirming that the observed effects align with the known function of the intended target (the MR). jci.orgresearchgate.net For instance, analyzing the expression of MR-regulated genes in kidney cells after Finerenone administration helps to confirm its on-target activity. jci.org

These strategies collectively ensure that the therapeutic effects of Finerenone are attributable to its interaction with the MR, minimizing unintended effects.

Receptor Binding and Ligand-Target Interaction Profiling

Finerenone's interaction with the mineralocorticoid receptor is distinct from that of steroidal MRAs like spironolactone (B1682167) and eplerenone. frontiersin.orgkarger.com It acts as a "bulky" antagonist, meaning its larger, non-steroidal structure causes a unique conformational change in the MR upon binding. mdpi.comahajournals.org This change prevents the proper recruitment of transcriptional coactivators that are necessary for the expression of pro-inflammatory and pro-fibrotic genes. medsparkles.comencyclopedia.pub

Key features of Finerenone's binding profile include:

High Affinity and Selectivity: Finerenone binds to the MR with high affinity, greater than that of eplerenone, and with a selectivity superior to that of spironolactone. mdpi.comcfrjournal.com

Unique Binding Mode: Unlike steroidal MRAs, which competitively inhibit the ligand-binding domain, Finerenone's side chain interacts with the helical 12 domain of the MR. scienceopen.com This interaction creates a receptor-ligand complex that is structurally incompetent for initiating transcription, effectively blocking the downstream signaling cascade even in the presence of aldosterone. patsnap.comscienceopen.com

Inverse Agonism: Finerenone has been shown to act as an inverse agonist, meaning it can reduce the basal activity of the MR even without an agonist like aldosterone present. patsnap.commdpi.com This further suppresses the expression of genes that contribute to fibrosis and inflammation. nih.gov

The following table summarizes the inhibitory concentrations (IC50) of Finerenone compared to steroidal MRAs, highlighting its potency and selectivity. Lower IC50 values indicate stronger inhibition.

| Compound | Mineralocorticoid Receptor (IC50, nM) | Glucocorticoid Receptor (IC50, nM) | Androgen Receptor (IC50, nM) | Progesterone Receptor (IC50, nM) |

| Finerenone | 18 | >10000 | >10000 | >10000 |

| Spironolactone | 24 | 2400 | 77 | 310 |

| Eplerenone | 990 | >10000 | 21000 | 30000 |

Data sourced from publicly available pharmacological studies. nephropathol.comwikipedia.org

Elucidation of Intracellular Signaling Pathways Modulated by C22H23FN2O4

By blocking the mineralocorticoid receptor, Finerenone prevents its translocation to the cell nucleus and the subsequent transcription of target genes. frontiersin.org This primary action leads to the modulation of several downstream intracellular signaling pathways involved in inflammation, fibrosis, and cellular stress.

Kinase Activity Modulation

Finerenone's influence on kinase activity is primarily an indirect consequence of MR blockade. Overactivation of the MR is known to trigger pro-inflammatory and pro-fibrotic signaling cascades that involve various kinases. By inhibiting the MR, Finerenone can attenuate these pathways.

PI3K/Akt/eNOS Pathway: In diabetic models, MR activation can suppress the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/endothelial nitric oxide synthase (eNOS) signaling pathway, leading to mitochondrial dysfunction. frontiersin.orgresearchgate.net Studies have shown that Finerenone treatment can restore the phosphorylation of PI3K, Akt, and eNOS, thereby improving mitochondrial function and reducing oxidative stress. frontiersin.orgresearchgate.net

EGFR-ERK1/2 Pathway: The epidermal growth factor receptor (EGFR)-extracellular signal-regulated kinase 1/2 (ERK1/2) pathway is implicated in the phenotypic switching of vascular smooth muscle cells (VSMCs) from a contractile to a synthetic state, which contributes to vascular remodeling and fibrosis. oup.com Finerenone has been shown to suppress the activated EGFR-ERK1/2 pathway in VSMCs, ameliorating these pathological changes. oup.com

Enzyme Inhibition/Activation Kinetics

Finerenone's primary mechanism is not direct enzyme inhibition or activation in the classical sense, but rather the modulation of gene expression for various enzymes and proteins. By preventing MR-mediated gene transcription, it reduces the synthesis of proteins that contribute to pathology.

Modulation of Pro-fibrotic and Pro-inflammatory Gene Expression: Finerenone effectively inhibits the expression of genes that encode pro-fibrotic factors like Tenascin-X (TNX) and pro-inflammatory mediators. ahajournals.orgcapes.gov.br This effect is more potent compared to steroidal MRAs due to its unique modulation of MR cofactor binding. ahajournals.org

Metabolism: Finerenone itself is metabolized primarily by the cytochrome P450 enzyme CYP3A4 (~90%) and to a lesser extent by CYP2C8 (~10%) into inactive metabolites. nih.govnih.gov It does not produce active metabolites, which contributes to its predictable pharmacokinetic profile. cfrjournal.com

Ion Channel Gating and Modulation

While MR activation is famously linked to the regulation of ion channels, particularly the epithelial sodium channel (ENaC) in the kidney, Finerenone's effect on these channels is an indirect result of its primary action.

Minimal Direct Effect on Ion Channels: Unlike some MRAs that have more direct effects on ion transport, leading to a higher risk of hyperkalemia, Finerenone has little direct effect on sodium and potassium channels. scienceopen.com This contributes to a lower incidence of significant serum potassium disturbances compared to older agents. scienceopen.comfrontiersin.org

Indirect Regulation of Ion Channel Expression: The "genomic" action of MR involves regulating the transcription of genes for ion channels and their regulators. encyclopedia.pubnih.gov By blocking the MR, Finerenone can prevent the aldosterone-induced increase in the expression of channels like ENaC. Research suggests that Rab GTPases, which are involved in the aldosterone-dependent relocalization of ion channels, may be part of the pathways modulated by MR antagonists. oup.com

Impact of Fluvastatin on Cellular Processes in In Vitro Models

Fluvastatin demonstrates significant influence over a range of cellular activities in laboratory settings, extending beyond its primary lipid-lowering function. These pleiotropic effects include the modulation of cell proliferation, survival pathways, and metabolic functions. medrxiv.org

Cell Cycle Regulation Studies

In vitro studies have consistently shown that Fluvastatin can induce cell cycle arrest, primarily at the G1/S or G2/M checkpoints, depending on the cell type. archivesofmedicalscience.comspandidos-publications.commdpi.com In vascular smooth muscle cells (VSMCs), Fluvastatin was found to block proliferation by causing G1 arrest. plos.orgnih.gov This effect is achieved by suppressing the expression of key cell cycle activators, such as cyclin D1 and cyclin-dependent kinase 4 (Cdk4), while simultaneously increasing the levels of Cdk inhibitors like p21 and p27. plos.orgnih.govkjpp.net

Similarly, in human umbilical vein endothelial cells (HUVEC) under hypoxic conditions, Fluvastatin reversed hypoxia-induced proliferation by slowing the transition from the G1 to the S phase of the cell cycle. spandidos-publications.com This was associated with decreased expression of cyclin D1 and cyclin B1. spandidos-publications.com In cancer cell lines, the effects are also prominent. For instance, in OVCAR3 ovarian cancer cells, a nano-conjugate of Fluvastatin led to a higher percentage of cells accumulating in the G2/M and pre-G1 phases. nih.gov Studies on hepatocellular carcinoma cells also reported G2/M phase arrest upon exposure to the compound. mdpi.com

| Cell Line | Observed Effect | Key Protein Modulations | Reference |

|---|---|---|---|

| Vascular Smooth Muscle Cells (VSMCs) | G1/G0 Phase Arrest | ↓ Cyclin D1, ↓ Cdk4, ↑ p27, ↑ p21 | plos.orgkjpp.net |

| Human Umbilical Vein Endothelial Cells (HUVEC) | G1/S Transition Inhibition | ↓ Cyclin D1, ↓ Cyclin B1, ↑ p27, ↑ p53 | spandidos-publications.com |

| OVCAR3 Ovarian Cancer Cells | G2/M and Pre-G1 Accumulation | Not specified | nih.gov |

| Renal Cancer Cells | Cell Cycle Arrest | ↑ p21, ↑ p53 | archivesofmedicalscience.com |

| HepG2 Hepatocellular Carcinoma Cells | G2/M and Pre-G1 Accumulation | Not specified | mdpi.com |

Apoptosis and Necrosis Pathway Analysis

Fluvastatin is a potent inducer of apoptosis (programmed cell death) in a variety of cell types, particularly cancer cells. archivesofmedicalscience.comnih.govresearchgate.net The mechanisms often involve the inhibition of the mevalonate (B85504) pathway, which depletes essential isoprenoids like geranylgeranyl pyrophosphate (GGPP). nih.govnih.gov This depletion disrupts the function of small G-proteins such as Ras and Rho, which are critical for cell survival signaling. nih.govnih.gov

In mast cells, Fluvastatin-induced apoptosis was linked to mitochondrial dysfunction, caspase activation, and reduced survival signals mediated by stem cell factor (SCF). nih.gov Specifically, it was shown to diminish the phosphorylation of ERK, a key component of the MAPK signaling cascade. nih.gov In hypoxic HUVECs, Fluvastatin activates the mitochondrial pathway of apoptosis by increasing the Bax/Bcl-2 ratio, leading to cytochrome c release and the subsequent activation of caspase-9 and caspase-3. spandidos-publications.com

Studies in breast cancer cells demonstrated that Fluvastatin's apoptotic effects are mediated through the depletion of GGPP and can be reversed by its replenishment. nih.gov Furthermore, the compound was found to upregulate FAS Ligand (FASL), suggesting an activation of the extrinsic FAS-FASL apoptosis pathway. nih.gov In some instances, such as in irradiated MCF10.AT1 cells, Fluvastatin can also induce necrosis, characterized by the loss of plasma membrane integrity. nih.govoup.com

| Cell Line | Apoptotic Pathway/Mechanism | Key Molecular Events | Reference |

|---|---|---|---|

| Mast Cells | Intrinsic/Mitochondrial Pathway | ↓ GGPP, ↓ ERK phosphorylation, Caspase activation | nih.gov |

| Hypoxic HUVEC | Intrinsic/Mitochondrial Pathway | ↑ Bax/Bcl-2 ratio, ↑ Cytochrome c release, ↑ Caspase-9/3 activation | spandidos-publications.com |

| MCF10.AT1 Breast Cancer Cells | Extrinsic & Intrinsic Pathways | ↓ GGPP, ↑ FASL expression, ↑ Cleaved PARP | nih.gov |

| MIAPaCa-2 Pancreatic Cancer Cells | Inhibition of Prenylation | Inhibition of p21ras prenylation, ↓ p42ERK2 phosphorylation | nih.gov |

| BaF3 FLT3/ITD Leukemia Cells | Induction of Apoptosis | Increased Annexin V/7-AAD staining | ashpublications.org |

Autophagy Modulation

The role of Fluvastatin in autophagy—a cellular degradation process for removing damaged organelles and proteins—is complex and appears to be context-dependent. In some cancer cells, Fluvastatin promotes autophagy, which contributes to its anti-tumor effects. nih.govmdpi.com For example, in lung adenocarcinoma, it was found to induce autophagy by upregulating autophagy-related genes (ATG) such as ATG5 and ATG7. nih.gov Similarly, in lymphoma cells, Fluvastatin increased the levels of LC3-II, a key marker of autophagosome formation, leading to reduced cell proliferation and survival. nih.govresearchgate.net

Conversely, in breast cancer cells, Fluvastatin has been shown to impair autophagic flux. acs.org While it stimulates the formation of autophagosomes, it also depletes lysosomal activities, leading to an accumulation of autophagosomes that cannot fuse with lysosomes to complete the degradation process. acs.orgencyclopedia.pub This impaired flux contributes to cell death. encyclopedia.pub The modulation of autophagy by Fluvastatin is often linked to the AMPK/mTOR signaling pathway. mdpi.comacs.orgencyclopedia.pub

Cellular Metabolism Perturbation

Fluvastatin's primary metabolic effect is the inhibition of HMG-CoA reductase, which has downstream consequences beyond cholesterol synthesis. drugbank.compharmgkb.org By blocking the production of mevalonate, it also affects the synthesis of non-sterol isoprenoids crucial for various cellular functions, including protein prenylation. nih.govpnas.org

Studies have shown that Fluvastatin can impact fatty acid oxidation (FAO). In a model of non-alcoholic steatohepatitis, Fluvastatin was particularly effective at increasing both mitochondrial and peroxisomal FAO. e-dmj.org This effect was linked to the increased expression of PPARα and its downstream target enzymes. e-dmj.org However, in a Drosophila model of statin-induced myopathy, Fluvastatin treatment was associated with impaired fatty acid oxidation in mitochondria. researchgate.netnih.gov In vitro experiments using various cell lines have demonstrated that statins, including Fluvastatin, induce widespread changes in genes associated with lipid metabolic pathways. medrxiv.orgmedrxiv.org

Investigating Fluvastatin Effects on Organelle Function

Fluvastatin's influence extends to the function and integrity of key cellular organelles, notably the mitochondria and the endoplasmic reticulum (ER).

Mitochondria: Mitochondrial function is often affected by Fluvastatin treatment. In some contexts, it can be protective; for instance, by increasing the expression of superoxide (B77818) dismutase 2 (SOD2), Fluvastatin may stabilize mitochondrial function and reduce catabolic processes in cartilage. frontiersin.org However, in other models, particularly those related to muscle cells, Fluvastatin can induce mitochondrial dysfunction. researchgate.netnih.gov This is characterized by altered mitochondrial morphology (fragmentation and rounding), elevated reactive oxygen species (ROS) production, and impaired FAO. researchgate.netnih.govdiva-portal.org

Endoplasmic Reticulum (ER): Fluvastatin has been shown to induce ER stress, a condition triggered by the accumulation of unfolded or misfolded proteins in the ER lumen. nih.govoup.comresearchgate.net This activation of the unfolded protein response (UPR) involves increasing the expression of chaperone proteins like GRP78 and activating ER stress sensors such as ATF6 and XBP1. oup.com In renal cancer cells, the combination of Fluvastatin and Vorinostat induced significant ER stress, contributing to apoptosis. nih.gov In macrophages, Fluvastatin-induced UPR was shown to be cytoprotective, suggesting a beneficial role in ameliorating ER stress-related diseases like atherosclerosis. oup.com

Other Organelles: Research has also indicated that statins can affect the Golgi apparatus and related organelles. In endothelial cells, treatment with Fluvastatin was shown to reduce the size of Weibel-Palade bodies (WPBs), which are storage organelles for von Willebrand factor, through a mechanism that may involve Golgi fragmentation. nih.gov

Pre Clinical Pharmacological and Biological Evaluation of C22h23fino4 in in Vitro and Ex Vivo Models

High-Throughput Screening (HTS) Approaches for Initial Biological Activity Assessment

The initial discovery of NU-7441 as a potent DNA-PK inhibitor was the result of screening chromenone libraries. ximbio.com High-throughput screening (HTS) methodologies are instrumental in identifying lead compounds from large chemical libraries that exhibit a desired biological activity. In the case of NU-7441, these screening efforts were designed to identify molecules that could selectively inhibit DNA-PK.

Further HTS has been employed to identify compounds that could enhance the oncolytic effects of certain viruses. In a screen of 1416 FDA-approved drugs, NU-7441 was identified as a top sensitizer (B1316253) for the oncolytic M1 virus in HCT-116 cells. researchgate.net This highlights the utility of HTS in discovering novel therapeutic combinations. More recent studies have utilized high-throughput virtual screening to identify new potential DNA-PKcs inhibitors, with NU-7441 being used as a reference compound. nih.gov Additionally, extrachromosomal reporter assays adaptable to a high-throughput format have been developed to quantitatively measure DNA double-strand break repair activities, with NU-7441 showing clear dose-dependent inhibition of NHEJ. oup.com

In Vitro Activity Studies in Established Cell Lines

The in vitro activity of NU-7441 has been extensively studied across a variety of established cancer cell lines. A primary focus of this research has been its ability to potentiate the cytotoxic effects of DNA-damaging agents like ionizing radiation and chemotherapy drugs.

In human colon cancer cell lines SW620 and LoVo, NU-7441 markedly enhanced the cytotoxicity of ionizing radiation, doxorubicin (B1662922), and etoposide (B1684455). aacrjournals.orgresearchgate.net Specifically, in SW620 cells, NU-7441 increased the cytotoxicity of etoposide by 1.8 to 12-fold and doxorubicin by 2 to 3-fold. aacrjournals.org In LoVo cells, the enhancement was 2 to 4-fold for etoposide and 2 to 10-fold for doxorubicin. aacrjournals.org The compound also significantly potentiated the effects of ionizing radiation in both cell lines. aacrjournals.org

The specificity of NU-7441's action through DNA-PK inhibition was confirmed using Chinese hamster ovary (CHO) cells. In DNA-PK proficient V3-YAC cells, NU-7441 increased the cytotoxicity of ionizing radiation and etoposide, but it had little effect in DNA-PK deficient V3 cells. aacrjournals.orgnih.gov

Similar sensitizing effects have been observed in other cancer types. In Ewing sarcoma cell lines (TC-71 and VH-64), NU-7441 potentiated the cytotoxicity of doxorubicin, etoposide, and ionizing radiation. oncotarget.com In prostate cancer cell lines (LNCaP-AR, C4-2B, and PC-3), both genetic and pharmacological inhibition of DNA-PK with NU-7441 significantly reduced cell migration, invasion, and proliferation. nih.gov Studies in breast cancer and liver cancer cell lines have also demonstrated the ability of NU-7441 to sensitize these cells to ionizing radiation and doxorubicin. stemcell.com

The compound's impact on cell cycle progression has also been investigated. In SW620 and LoVo cells, NU-7441 was found to increase the G2-M phase accumulation induced by ionizing radiation, etoposide, and doxorubicin. selleckchem.comaacrjournals.org

Table 1: In Vitro Activity of NU-7441 in Various Cell Lines

| Cell Line | Cancer Type | Observed Effect | Sensitizing Agent |

|---|---|---|---|

| SW620 | Colon Cancer | Enhanced cytotoxicity, Increased G2-M arrest | Ionizing Radiation, Doxorubicin, Etoposide |

| LoVo | Colon Cancer | Enhanced cytotoxicity, Increased G2-M arrest | Ionizing Radiation, Doxorubicin, Etoposide |

| V3-YAC | Chinese Hamster Ovary (DNA-PK proficient) | Increased cytotoxicity | Ionizing Radiation, Etoposide |

| V3 | Chinese Hamster Ovary (DNA-PK deficient) | Little to no effect | Ionizing Radiation, Etoposide |

| TC-71 | Ewing Sarcoma | Potentiated cytotoxicity | Doxorubicin, Etoposide, Ionizing Radiation |

| VH-64 | Ewing Sarcoma | Potentiated cytotoxicity | Doxorubicin, Etoposide, Ionizing Radiation |

| LNCaP-AR | Prostate Cancer | Reduced migration, invasion, and proliferation | N/A (as single agent) |

| C4-2B | Prostate Cancer | Reduced migration, invasion, and proliferation | N/A (as single agent) |

| PC-3 | Prostate Cancer | Reduced migration, invasion, and proliferation | N/A (as single agent) |

Ex Vivo Tissue and Organ Explant Studies

Ex vivo studies using patient-derived explants (PDEs) have provided further evidence for the biological activity of NU-7441 in a more clinically relevant setting that preserves the tumor microenvironment. nih.gov

In prostate cancer PDEs, treatment with NU-7441 has been shown to inhibit the DNA damage response induced by ionizing radiation. researchgate.net Specifically, NU-7441 significantly attenuated the formation of phosphorylated DNA-PKcs (pS2056) foci following radiation exposure, indicating successful target engagement. researchgate.net While NU-7441 alone did not increase basal levels of DNA damage, it substantially reduced the resolution of γ-H2AX foci, a marker for DNA double-strand breaks, after irradiation. researchgate.net

Furthermore, studies on prostate cancer PDEs have demonstrated heterogeneous responses to various experimental therapeutics, including NU-7441, highlighting the potential for using such models to test patient-specific responses. nih.gov In castration-resistant prostate cancer (CRPC) models, both in vitro and in ex vivo PDEs, pharmacological inhibition of DNA-PK with NU-7441 led to the inhibition of tumor cell proliferation. aacrjournals.org

Patient-derived prostate explants have also been used to investigate the metabolic role of DNA-PK. In these ex vivo cultures, treatment with NU-7441 was used to assess the impact of DNA-PK inhibition on glycolysis. aacrjournals.org

Development of Robust In Vitro Biological Assays for C22H23FN2O4 Research

A variety of robust in vitro biological assays have been developed and utilized to investigate the mechanisms of action of NU-7441.

Clonogenic Survival Assays: This has been a fundamental assay to determine the long-term survival of cells after treatment with NU-7441, both alone and in combination with cytotoxic agents. aacrjournals.orgoncotarget.comspandidos-publications.com The assay measures the ability of single cells to proliferate and form colonies, providing a quantitative measure of cytotoxicity. selleckchem.com

Flow Cytometry: This technique has been crucial for analyzing the effects of NU-7441 on the cell cycle. aacrjournals.orgnih.gov By staining DNA with a fluorescent dye, flow cytometry can quantify the proportion of cells in different phases of the cell cycle (G1, S, G2-M), revealing drug-induced cell cycle arrest. aacrjournals.org

Immunofluorescence and Western Blotting for DNA Damage Markers: The formation and persistence of γH2AX foci, a marker of DNA double-strand breaks, are commonly measured by immunofluorescence microscopy to assess the impact of NU-7441 on DNA repair. selleckchem.comaacrjournals.orgspandidos-publications.com Western blotting is also used to detect the phosphorylation status of key proteins in the DNA damage response pathway, such as DNA-PKcs itself. oncotarget.com

DNA-PK Kinase Activity Assays: Cell-free assays are used to directly measure the inhibitory potency of NU-7441 against the DNA-PK enzyme, typically yielding an IC50 value (the concentration required to inhibit 50% of the enzyme's activity). selleckchem.comselleckchem.com

Reporter Assays for DNA Repair Pathways: More recently, sophisticated reporter assays have been developed to specifically measure the activity of different DNA repair pathways, such as NHEJ and homology-directed repair (HDR). oup.com These assays have confirmed that NU-7441 inhibits NHEJ and can increase the frequency of HDR. bio-gems.com

Table 2: Key In Vitro Assays for NU-7441 Research

| Assay Type | Purpose | Key Findings with NU-7441 |

|---|---|---|

| Clonogenic Survival Assay | Measures long-term cell survival and cytotoxicity. | Demonstrates sensitization of cancer cells to radiation and chemotherapy. aacrjournals.orgoncotarget.com |

| Flow Cytometry | Analyzes cell cycle distribution. | Shows increased G2-M arrest in combination with DNA damaging agents. aacrjournals.org |

| Immunofluorescence (γH2AX foci) | Visualizes and quantifies DNA double-strand breaks. | Reveals delayed repair of DNA damage. selleckchem.comaacrjournals.org |

| Western Blotting | Detects levels and phosphorylation status of specific proteins. | Confirms inhibition of DNA-PK autophosphorylation. oncotarget.com |

| DNA-PK Kinase Activity Assay | Measures direct inhibition of the DNA-PK enzyme. | Determines a potent IC50 value of 14 nM. oncotarget.com |

| DNA Repair Reporter Assays | Quantifies the activity of specific DNA repair pathways. | Shows inhibition of NHEJ and enhancement of HDR. oup.com |

Evaluation of Selectivity and Specificity against Related Biological Targets

A critical aspect of the pre-clinical evaluation of any targeted inhibitor is its selectivity. NU-7441 has been shown to be a highly selective inhibitor of DNA-PK. rndsystems.com

It exhibits at least 100-fold selectivity for DNA-PK compared to other related kinases in the phosphatidylinositol 3-kinase-related kinase (PIKK) family, such as mTOR, PI 3-K, ATM, and ATR. aacrjournals.org The IC50 value for DNA-PK is 14 nM, while for mTOR and PI3K, the IC50 values are significantly higher at 1.7 µM and 5 µM, respectively, in cell-free assays. selleckchem.comselleckchem.com This high degree of selectivity is crucial for minimizing off-target effects.

The specificity of its cellular activity has been demonstrated in comparative studies using cell lines with and without functional DNA-PK. As mentioned earlier, NU-7441's ability to sensitize cells to DNA damage is dependent on the presence of DNA-PK, confirming its on-target activity in a cellular context. aacrjournals.orgnih.gov More recent research has led to the development of inhibitors with even greater selectivity than NU-7441, such as LTURM34, which was identified by modifying the chromenone structure of NU-7441. mdpi.com

Table 3: Selectivity Profile of NU-7441

| Target Kinase | IC50 (in cell-free assays) |

|---|---|

| DNA-PK | 14 nM oncotarget.com |

| mTOR | 1.7 µM selleckchem.comselleckchem.com |

| PI3K | 5 µM selleckchem.comximbio.com |

| ATM | >100-fold selectivity compared to DNA-PK rndsystems.com |

| ATR | >100-fold selectivity compared to DNA-PK rndsystems.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of C22h23fino4 Derivatives

Systematic Modification of C22H23FN2O4 Scaffold and Resulting Biological Activity Changes

The core structure of the studied C22H23FN2O4 derivatives is a 1-(4-fluorobenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold. Systematic modifications have been primarily focused on the substituent at position 6 of the quinolinone ring and on the carboxylic acid moiety at position 3. acs.org

The initial design premise involved moving from quinolinonyl diketo acids (DKAs), which showed dual activity against HIV integrase and RNase H, to non-DKA derivatives to gain selectivity for RNase H. acs.orgmdpi.com This was achieved by incorporating the 4-oxo-3-carboxylic acid functionality as a metal-chelating pharmacophore. acs.org

Key SAR findings from these modifications are summarized below:

Substitution at Position 6: The nature of the substituent at the C6-position of the quinolinone ring is a critical determinant of inhibitory potency against HIV-1 RNase H. acs.org

Removal of any substituent at position 6, as seen in compound 4a , leads to a significant loss of activity. acs.org

Compounds with small substituents at C6, such as acetyl groups (4d , 5d ), showed moderate activity. For instance, compound 4d (an acid) and 5d (its corresponding ester) displayed IC50 values of 16.3 µM and 11.0 µM, respectively. acs.org

Replacing the acetyl group with a hydroxyl (4g ) or methoxy (B1213986) group (4h ) resulted in a marked decrease in inhibitory potency. acs.org

The introduction of larger, bulkier arylmethyl ether groups at position 6 generally led to the most promising inhibitory profiles. acs.org The ester 5o and its corresponding acid 4o , which feature a methylnapht-1-yl group, were identified as the most potent compounds in the series, with IC50 values of 1.49 µM and 1.51 µM, respectively. acs.org

The spatial arrangement of these bulky groups is crucial. The regioisomers 4p and 5p , with a methylnapht-2-yl group, showed a 13- to 20-fold decrease in activity compared to the methylnapht-1-yl isomers (4o , 5o ). acs.orgunica.it This suggests that the methylnapht-1-yl group provides optimal hydrophobic interactions within the enzyme's binding pocket. acs.org

Modification at Position 3: The compounds were synthesized as both carboxylic acids and their ethyl ester counterparts. Generally, the acid derivatives were more active than the corresponding esters. acs.org However, notable exceptions exist, such as the equipotent pair 4o and 5o . acs.org This indicates that while the carboxylic acid is a key part of the metal-chelating pharmacophore, an ester that can be hydrolyzed in situ may also be effective.

| Compound | Substituent at C6 | Modification at C3 | IC50 against HIV-1 RNase H (µM) | Reference |

|---|---|---|---|---|

| 4a | -H | -COOH | > 100 | acs.org |

| 4d | Acetyl | -COOH | 16.3 | acs.org |

| 5d | Acetyl | -COOEt | 11.0 | acs.org |

| 4g | Hydroxyl | -COOH | 74 | acs.org |

| 4o | -(CH2)-1-Naphthyl | -COOH | 1.51 | acs.org |

| 5o | -(CH2)-1-Naphthyl | -COOEt | 1.49 | acs.orgunica.it |

| 4p | -(CH2)-2-Naphthyl | -COOH | > 30 | acs.org |

| 5p | -(CH2)-2-Naphthyl | -COOEt | 19.59 | acs.orgunica.it |

Identification of Pharmacophoric Features within the C22H23Fino4 Structure

A pharmacophore model for this class of inhibitors has been elucidated through SAR studies and molecular modeling. scilit.comnih.gov The essential features for potent HIV-1 RNase H inhibition include:

A Metal-Chelating Core: The 4-oxo-3-carboxylic acid moiety of the quinolinone scaffold is the primary pharmacophoric feature. acs.orgmdpi.com This unit is designed to coordinate the two divalent magnesium ions (Mg2+) present in the catalytic site of the RNase H enzyme. scilit.comnih.gov This interaction is critical for inhibiting the enzyme's catalytic function.

A Hydrophobic Head Group: The N1-substituted 4-fluorobenzyl group serves as a key hydrophobic anchor. This group occupies a hydrophobic pocket within the enzyme, contributing significantly to the binding affinity. brieflands.com

Docking studies have confirmed this binding mode, showing the compounds positioned within the RNase H catalytic site, with the chelating core interacting with the Mg2+ ions and key active site residues, while the hydrophobic groups are buried in corresponding pockets. scilit.comnih.gov

Rational Design Principles for C22H23Fino4 Analogues with Modulated Biological Profiles

The development of the quinolinonyl non-DKA series is a prime example of rational drug design. scilit.comnih.gov The core principle was to leverage existing knowledge of related inhibitors to create new analogues with improved selectivity and potency.

The design strategy began with quinolinonyl diketo acid (DKA) derivatives, which were known dual inhibitors of HIV integrase (IN) and RNase H. acs.orgnih.gov Both enzymes share structural similarities in their active sites, including a DDE catalytic triad (B1167595) that coordinates two Mg2+ ions. nih.gov The DKA moiety is an effective metal chelator for both targets.

Further rational design involved the systematic exploration of the C6-position to optimize hydrophobic interactions. By synthesizing a library of analogues with varying substituents at this position, researchers could probe the topology of the binding pocket and identify the optimal size and shape for this group, culminating in the highly potent naphthylmethyl derivatives. acs.org This demonstrates a classic medicinal chemistry approach of scaffold hopping followed by systematic optimization to enhance biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for C22H23Fino4 Series

While a specific QSAR model for the C22H23FN2O4 quinolinonyl non-DKA series has not been detailed in the reviewed literature, QSAR is a powerful computational tool frequently used in the development of anti-HIV agents, including quinolone derivatives. brieflands.comresearchgate.net

A QSAR study for this series would involve the following steps:

Descriptor Calculation: For a training set of synthesized analogues (like those in the table above), a wide range of molecular descriptors would be calculated. These descriptors quantify various physicochemical properties, such as electronic (e.g., atomic charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological features. researchgate.net

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Artificial Neural Networks), a mathematical model would be constructed that correlates the calculated descriptors with the measured biological activity (IC50 values). researchgate.net The goal is to find a statistically robust equation that describes how these structural features influence potency.

Model Validation: The predictive power of the QSAR model would be rigorously validated using both internal (e.g., leave-one-out cross-validation) and external test sets of compounds not used in the model's creation. researchgate.net

A successful QSAR model for this series would provide a quantitative framework to understand the SAR. It could pinpoint the most influential structural properties driving RNase H inhibition and, crucially, could be used to predict the potency of new, yet-to-be-synthesized analogues. This predictive capability would enable the rational, in-silico design of novel C22H23FN2O4 derivatives with potentially enhanced inhibitory activity, thereby streamlining the discovery process and focusing synthetic efforts on the most promising candidates. brieflands.com

Analytical Methodologies for Quantifying C22h23fino4 in Biological Matrices for Research Purposes

Development of LC-MS/MS Methods for Trace Analysis of Finerenone in In Vitro and Ex Vivo Samples

The development of robust LC-MS/MS methods is crucial for the accurate quantification of Finerenone in various biological matrices, such as plasma. sci-hub.senih.gov These methods are essential for assessing the drug's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net

A validated LC-MS/MS assay for Finerenone in human plasma utilizes a stable isotope-labeled internal standard (ISTD) to ensure accuracy. sci-hub.se The method involves chromatographic separation on a reverse-phase column followed by detection using a triple quadrupole mass spectrometer. sci-hub.seresearchgate.net The typical analytical range for Finerenone in plasma is from 0.100 µg/L to 200 µg/L, which is relevant for clinical pharmacokinetic studies. sci-hub.senih.gov Some methods have been validated for even wider ranges, up to 500 µg/L. fda.gov

The selection of appropriate mass transitions for Finerenone and its ISTD is critical for the selectivity of the method. Positive electrospray ionization (ESI) is commonly used. orientjchem.org The instrumentation often involves high-end mass spectrometers like the API 4000, API 5500, or API 6500, which offer the required sensitivity for trace analysis. sci-hub.se

Table 1: Exemplary LC-MS/MS Method Parameters for Finerenone Analysis in Plasma

| Parameter | Condition |

|---|---|

| Chromatography | High-Performance Liquid Chromatography (HPLC) |

| Column | Reverse-Phase C18 Column (e.g., Symmetry ODS C18, X-bridge C18) researchgate.netactascientific.com |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and water (often containing formic acid or ortho-phosphoric acid) sci-hub.seactascientific.comijrar.org |

| Flow Rate | Typically 1.0 mL/min researchgate.netorientjchem.org |

| Injection Volume | 10-25 µL sci-hub.seactascientific.com |

| Mass Spectrometry | Triple Quadrupole (Tandem) Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) orientjchem.org |

| Internal Standard | Stable Isotope-Labeled Finerenone sci-hub.senih.gov |

| Detection | Multiple Reaction Monitoring (MRM) |

Sample Preparation Strategies for Biological Matrix Analysis

Effective sample preparation is paramount to remove interferences from the biological matrix and to concentrate the analyte before LC-MS/MS analysis. For Finerenone in plasma, the most commonly employed technique is protein precipitation. sci-hub.senih.govx-mol.com

Protein Precipitation: This straightforward and rapid method involves adding an organic solvent, typically acidified acetonitrile, to the plasma sample. sci-hub.senih.gov This denatures and precipitates plasma proteins. After centrifugation, the clear supernatant containing Finerenone and the ISTD is collected. sci-hub.se The supernatant may then be evaporated and reconstituted in a solvent compatible with the mobile phase before injection into the LC-MS/MS system. sci-hub.se This technique has been successfully used for plasma volumes as low as 0.010 mL. sci-hub.se

Liquid-Liquid Extraction (LLE): LLE is another technique used to separate solutes from a liquid solution by transferring them to a second, immiscible liquid solvent. pscengineering.comtu.ac.th This method can offer cleaner extracts than protein precipitation but is often more time-consuming.

Solid-Phase Extraction (SPE): SPE provides a more selective sample clean-up by utilizing a solid sorbent to retain the analyte of interest while interferences are washed away. While effective, it can be more complex and costly to develop compared to protein precipitation.

For pre-clinical studies involving tissue samples, such as kidney tissue, a homogenization step in a solvent like methanol (B129727) is performed, followed by lipid extraction using a solvent mixture like methanol:chloroform before LC-MS analysis. biorxiv.org

Method Validation Parameters for Finerenone Bioanalysis

To ensure the reliability of bioanalytical data, methods must be validated according to international guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). sci-hub.seijirt.org Validation assesses several key parameters. outsourcedpharma.comslideshare.net

Selectivity: The method must demonstrate that it can differentiate and quantify the analyte from other components in the sample, including metabolites and matrix components. sci-hub.se This is typically assessed by analyzing blank plasma from multiple sources. sci-hub.se

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in several runs. fda.gov For Finerenone, inter-day accuracy is typically within 99.7–105.0%, with inter-day precision (expressed as coefficient of variation, %CV) at ≤ 7.0%. sci-hub.senih.gov

Linearity and Range: The method's response should be linear over a defined concentration range. For Finerenone, a typical validated range is 0.100 to 200 µg/L in plasma. sci-hub.senih.gov

Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. For Finerenone, the LLOQ is often established at 0.100 µg/L. sci-hub.senih.gov